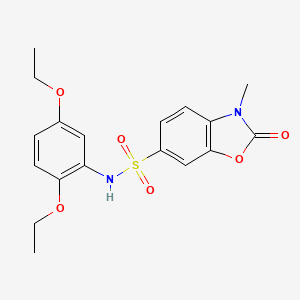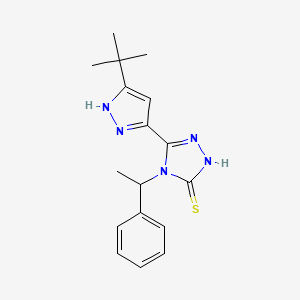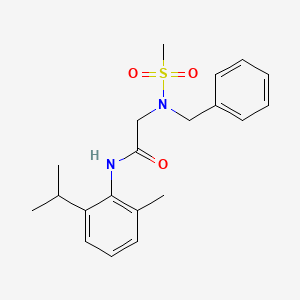
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, also known as GW501516, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to increase HDL cholesterol levels and decrease triglyceride levels. In addition, 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide is a selective agonist of the PPARδ receptor. When it binds to this receptor, it activates a variety of biochemical pathways that lead to its physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, which may contribute to its anti-obesity effects. It has also been shown to increase the expression of genes involved in glucose metabolism, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has a variety of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels, which may contribute to its cardiovascular benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is a highly selective agonist of the PPARδ receptor, which makes it useful for studying the effects of PPARδ activation. It is also relatively stable and has a long half-life, which makes it useful for long-term studies. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects at high concentrations, which can complicate data interpretation. In addition, its use in animal studies has raised ethical concerns, as it has been shown to increase the risk of cancer in animal models.
Direcciones Futuras
There are several future directions for the study of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide. One area of research is the development of more selective agonists of the PPARδ receptor, which may have fewer off-target effects. Another area of research is the use of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in combination with other drugs for the treatment of metabolic disorders and cardiovascular disease. Finally, the safety and efficacy of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in humans needs to be further studied before it can be considered for clinical use.
Conclusion:
In conclusion, 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, or 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide, is a chemical compound that has potential applications in scientific research. It is a selective agonist of the PPARδ receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations that must be considered. Future research in this area will be focused on developing more selective agonists of the PPARδ receptor, studying the use of 4-isopropoxy-3-methoxy-N-(4-methoxyphenyl)benzamide in combination with other drugs, and further studying its safety and efficacy in humans.
Propiedades
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-16-10-5-13(11-17(16)22-4)18(20)19-14-6-8-15(21-3)9-7-14/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMLFMVXIFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4225706.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4225712.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4225716.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4225724.png)

![N-cyclopropyl-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4225744.png)
![N-1,3-benzodioxol-5-yl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225748.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4225759.png)



![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)